molecular formula C13H7ClN4O B15154199 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine

Cat. No.: B15154199
M. Wt: 270.67 g/mol
InChI Key: CYQHYAXUMWVIGJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and furan rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H7ClN4O

Molecular Weight

270.67 g/mol

IUPAC Name

7-chloro-4-(furan-2-yl)-2,3,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

InChI

InChI=1S/C13H7ClN4O/c14-12-10-7-9(11-4-2-6-19-11)17-18(10)13-8(16-12)3-1-5-15-13/h1-7H

InChI Key

CYQHYAXUMWVIGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N3C(=CC(=N3)C4=CC=CO4)C(=N2)Cl

Origin of Product

United States

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